molecular formula C13H15F3O B14848036 1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene

1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene

Katalognummer: B14848036
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: NWMYXZNPDBVGRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions typically require the use of strong bases and specific catalysts to ensure high yields and selectivity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process efficiently .

Analyse Chemischer Reaktionen

1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The cyclopropoxy and isopropyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Eigenschaften

Molekularformel

C13H15F3O

Molekulargewicht

244.25 g/mol

IUPAC-Name

1-cyclopropyloxy-3-propan-2-yl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H15F3O/c1-8(2)10-4-3-5-11(17-9-6-7-9)12(10)13(14,15)16/h3-5,8-9H,6-7H2,1-2H3

InChI-Schlüssel

NWMYXZNPDBVGRE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)OC2CC2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.